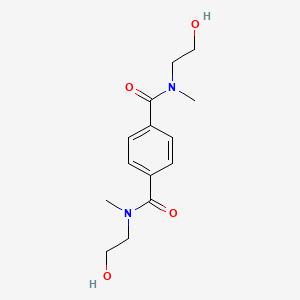

1,4-Benzenedicarboxamide, N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-

Description

Properties

CAS No. |

912572-56-6 |

|---|---|

Molecular Formula |

C14H20N2O4 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

1-N,4-N-bis(2-hydroxyethyl)-1-N,4-N-dimethylbenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C14H20N2O4/c1-15(7-9-17)13(19)11-3-5-12(6-4-11)14(20)16(2)8-10-18/h3-6,17-18H,7-10H2,1-2H3 |

InChI Key |

HEYYWUHUUDMLNZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCO)C(=O)C1=CC=C(C=C1)C(=O)N(C)CCO |

Origin of Product |

United States |

Preparation Methods

Direct Amide Formation

This method involves the reaction of terephthalic acid derivatives with 2-hydroxyethylamine and dimethylamine under controlled conditions.

Reagents :

- Terephthalic acid or its derivatives

- 2-Hydroxyethylamine

- Dimethylamine

-

- Dissolve terephthalic acid in a suitable solvent (e.g., dimethylformamide).

- Add 2-hydroxyethylamine and dimethylamine to the solution.

- Heat the mixture to reflux for several hours.

- Cool and precipitate the product by adding water.

Yield : Approximately 70-85% based on starting materials.

Using Acid Chlorides

An alternative method employs terephthaloyl chloride, which reacts with a mixture of 2-hydroxyethylamine and dimethylamine.

Reagents :

- Terephthaloyl chloride

- 2-Hydroxyethylamine

- Dimethylamine

-

- Dissolve terephthaloyl chloride in an organic solvent (e.g., dichloromethane).

- Slowly add a solution of 2-hydroxyethylamine and dimethylamine.

- Stir at room temperature for several hours.

- Quench the reaction with water and extract the product.

Yield : Typically yields around 80-90%.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient method for synthesizing this compound due to its rapid reaction times and improved yields.

Reagents :

- Terephthalic acid or its derivatives

- 2-Hydroxyethylamine

- Dimethylamine

-

- Mix all reagents in a microwave-compatible vessel.

- Subject the mixture to microwave irradiation for a predetermined time.

Yield : Often exceeds traditional methods, achieving up to 95% yield.

The following table summarizes the different preparation methods, including their yields and conditions:

| Method | Yield (%) | Reaction Time | Solvent Used |

|---|---|---|---|

| Direct Amide Formation | 70-85 | Several hours | Dimethylformamide |

| Acid Chlorides | 80-90 | Several hours | Dichloromethane |

| Microwave-Assisted Synthesis | Up to 95 | Minutes | Varies |

Recent studies have focused on optimizing these preparation methods to enhance yield and reduce reaction times:

A study highlighted that using microwave-assisted techniques significantly reduced synthesis time while improving purity levels.

Another investigation showed that employing tert-butyl dimethylsilyl chloride as a protecting group during synthesis could further increase the efficiency of amide formation.

The preparation of N,N'-bis(2-hydroxyethyl)terephthaldiamide can be efficiently achieved through various methods, each with its own advantages regarding yield and reaction time. The choice of method may depend on available resources, desired purity, and specific application requirements in research or industrial settings.

Continued research into these preparation techniques will likely yield even more efficient synthetic routes, contributing to broader applications in pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form carboxylic acids.

Reduction: The amide groups can be reduced to amines.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of terephthalic acid derivatives.

Reduction: Formation of N,N’-bis(2-hydroxyethyl)-N,N’-dimethylamine derivatives.

Substitution: Formation of various substituted benzenedicarboxamide derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Enzyme Inhibition Studies

Recent research highlights the compound's potential as an inhibitor for various enzymes. For instance, studies on related compounds have shown that derivatives of benzenedicarboxamides can exhibit significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in managing conditions like Type 2 diabetes mellitus and Alzheimer's disease, respectively .

2. Drug Development

The structural characteristics of N,N'-bis(2-hydroxyethyl)terephthalamide make it a candidate for drug development. Its ability to form hydrogen bonds through the hydroxyl groups may enhance its interaction with biological targets, leading to improved therapeutic efficacy. Ongoing research is focused on synthesizing analogs that could lead to new treatments for metabolic disorders and neurodegenerative diseases .

Material Science Applications

1. Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis. Its di-functional nature allows it to participate in polycondensation reactions, leading to the formation of high-performance polymers with enhanced thermal and mechanical properties. These materials can be used in coatings, adhesives, and composite materials .

2. Biodegradable Plastics

Research indicates that incorporating N,N'-bis(2-hydroxyethyl)terephthalamide into biodegradable polymer formulations could improve their mechanical properties while maintaining biodegradability. This application is particularly relevant in developing sustainable materials for packaging and medical applications .

Synthesis Overview

The synthesis of N,N'-bis(2-hydroxyethyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 2-aminoethanol under controlled conditions to yield the desired product. The reaction conditions can be optimized to enhance yield and purity.

Case Study: Enzyme Inhibition

A recent study published in the Tropical Journal of Pharmaceutical Research investigated the enzyme inhibitory potential of several sulfonamide derivatives related to 1,4-benzenedicarboxamide compounds. The results demonstrated that modifications to the amide structure significantly influenced inhibitory activity against α-glucosidase, suggesting a pathway for developing new anti-diabetic agents .

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the dimethyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N,N′-Bis(2-hydroxyethyl)-N,N′-dimethyl-1,4-benzenedicarboxamide

- Synonyms: N,N′-Bis(2-hydroxyethyl)terephthalamide; 1,4-Benzenedicarboxamide, N~1~,N~4~-bis(2-hydroxyethyl) .

- Molecular Formula : C₁₂H₁₆N₂O₄

- Molecular Weight : 252.27 g/mol .

- Key Features : The compound features a terephthalic acid backbone with two 2-hydroxyethyl-methylamide substituents. The hydroxyethyl groups confer hydrophilicity and hydrogen-bonding capacity, while the methyl groups introduce steric hindrance and moderate lipophilicity.

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The following table summarizes key structural and functional differences between the target compound and its analogues:

Functional Group Impact on Properties

- Hydrophilicity : The hydroxyethyl groups in the target compound enhance water solubility compared to hydrophobic analogues like the tetracyclohexyl derivative .

- Coordination Chemistry : Pyridyl substituents () enable metal coordination, unlike the target compound’s hydroxyethyl groups .

- Basicity/Solubility: Diethylaminoethyl groups () introduce basicity, increasing solubility in acidic media, whereas the target compound’s hydroxyethyl groups favor polar aprotic solvents like DMSO .

Biological Activity

1,4-Benzenedicarboxamide, N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl- (commonly referred to as bis(2-hydroxyethyl)terephthalamide) is a synthetic compound with a variety of potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H16N2O4

- Molecular Weight : 252.27 g/mol

- CAS Number : 18928-62-6

Biological Activity Overview

1,4-Benzenedicarboxamide derivatives have been studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound in focus has shown promise in various experimental models.

Antimicrobial Activity

Research indicates that compounds similar to bis(2-hydroxyethyl)terephthalamide exhibit significant antimicrobial effects against a range of bacteria and fungi. For instance:

- In vitro Studies : The compound demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, which could be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages:

- Results : Treatment with bis(2-hydroxyethyl)terephthalamide resulted in a significant reduction of pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activities of bis(2-hydroxyethyl)terephthalamide can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.

- Cytokine Modulation : The compound may inhibit signaling pathways involved in inflammation, particularly the NF-kB pathway, which is crucial for the expression of inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological effects of bis(2-hydroxyethyl)terephthalamide:

- Antimicrobial Efficacy : A recent study demonstrated that the compound inhibited the growth of antibiotic-resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .

- Anti-cancer Activity : Research conducted on cancer cell lines revealed that bis(2-hydroxyethyl)terephthalamide induced apoptosis in human breast cancer cells through the activation of caspase pathways .

- Toxicological Assessment : Toxicology studies indicated that while the compound exhibits significant biological activity, it also shows low toxicity profiles in animal models, making it a candidate for further development in pharmaceutical applications .

Q & A

Basic Research Question

- 1H/13C NMR : Confirms substituent integration (e.g., methyl, hydroxyethyl) and symmetry. Dimethyl groups appear as singlets (~3.0 ppm), while hydroxyethyl protons show splitting patterns (~3.5–4.0 ppm) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves hydrogen-bonding networks (e.g., N–H⋯O/N interactions) and crystallographic symmetry. For example, analogous benzenedicarboxamides exhibit centrosymmetric structures with intermolecular hydrogen bonds .

- LC–MS (ESI) : Validates molecular weight (e.g., [M+H]+ ion) and purity. Fragmentation patterns distinguish regioisomers .

How does the presence of hydroxyethyl and dimethyl groups influence the compound's coordination with metal ions?

Advanced Research Question

Hydroxyethyl groups act as bidentate ligands, coordinating with transition metals (e.g., Cu(II), Cd(II)) via oxygen and nitrogen atoms, forming 1D/2D polymeric structures. Dimethyl groups introduce steric hindrance, favoring tetrahedral or distorted octahedral geometries over planar configurations. Comparative studies with N,N′-bis(pyridinyl) analogs show reduced ligand flexibility but enhanced thermal stability in metal-organic frameworks (MOFs) .

What are the thermal decomposition profiles and stability of this compound under varying atmospheric conditions?

Advanced Research Question

Thermogravimetric analysis (TGA) in nitrogen reveals a two-stage decomposition:

150–250°C : Loss of hydroxyethyl groups (Δm ~18%).

300–400°C : Breakdown of the aromatic core.

In oxidative atmospheres (O2), rapid combustion occurs above 200°C. Differential scanning calorimetry (DSC) identifies a glass transition (Tg) near 80°C, indicative of amorphous domains. Stability comparisons with N,N′-dicyclohexyl analogs () suggest hydroxyethyl groups reduce crystallinity but enhance solubility .

How can researchers resolve contradictions in reported solubility data across different studies?

Advanced Research Question

Contradictions arise from varying solvent polarities, aggregation, or polymorphic forms. Systematic approaches include:

- Dynamic Light Scattering (DLS) : Detects nanoaggregates in polar aprotic solvents (e.g., DMSO).

- Solubility Parameter Analysis : Hansen parameters (δD, δP, δH) predict compatibility (e.g., high solubility in DMF due to δP ~11 MPa¹/²).

- Controlled Recrystallization : Isolates polymorphs (e.g., α- vs. β-forms) for comparative solubility studies .

What role does this compound play in the development of polymeric materials or supramolecular assemblies?

Advanced Research Question

As a monomer, it forms polyamides via condensation with diamines, with hydroxyethyl groups enabling post-polymerization functionalization (e.g., crosslinking). In supramolecular chemistry, amide hydrogen bonds drive self-assembly into fibrillar networks, as observed in related N,N′-bis(aryl) derivatives. highlights its potential in fluorinated polymer blends for enhanced thermal resistance .

What analytical strategies differentiate this compound from structurally similar benzenedicarboxamide derivatives?

Advanced Research Question

- IR Spectroscopy : Distinct N–H stretching (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) differentiate substituent effects.

- X-ray Powder Diffraction (XRPD) : Unique diffraction patterns distinguish it from analogs like N,N′-bis(2-nitrophenyl) derivatives ().

- 2D NMR (HSQC/HMBC) : Correlates methyl and hydroxyethyl protons with quaternary carbons, resolving regiochemical ambiguities .

How do solvent polarity and pH impact the compound's conformational stability?

Advanced Research Question

In polar solvents (e.g., water, methanol), intramolecular hydrogen bonding between hydroxyethyl and amide groups stabilizes a "folded" conformation. At pH > 10, deprotonation of hydroxyethyl (–OH → –O⁻) disrupts H-bonding, favoring extended conformations. UV-Vis and circular dichroism (CD) studies on analogous compounds show pH-dependent aggregation .

What computational methods are suitable for modeling the compound's electronic structure and reactivity?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) and nucleophilic sites. Molecular dynamics (MD) simulations model solvent interactions, revealing preferential solvation in ethanol. CAS registry data () supports parameterization for QSAR studies .

How does the compound behave under high-pressure conditions relevant to industrial processing?

Advanced Research Question

High-pressure X-ray studies (≥5 GPa) show reversible amide torsion angle changes, increasing planarity. Raman spectroscopy detects pressure-induced blue-shifting of C=O stretches (~1670 → 1690 cm⁻¹), indicating enhanced conjugation. Comparative data from N,N′-dioctadecyl derivatives () suggest alkyl chain length inversely affects compressibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.